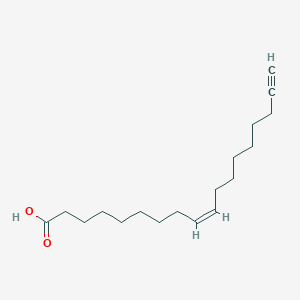
Oleinsäurealkin
Übersicht
Beschreibung
Oleic Acid Alkyne is a derivative of oleic acid, characterized by the presence of a terminal alkyne group. This compound is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . The terminal alkyne group makes it a valuable compound for various chemical reactions, particularly in click chemistry .
Wissenschaftliche Forschungsanwendungen
Ölsäure-Alkin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird in der Click-Chemie zur Synthese komplexer Moleküle verwendet.
Biologie: Wird in der Untersuchung des Lipidstoffwechsels und der Signalwege eingesetzt.
Medizin: Wird in der Medikamentenfindung und -entwicklung eingesetzt, insbesondere bei der Herstellung von Biokonjugaten.
Industrie: Wird bei der Herstellung fortschrittlicher Materialien und als Vorläufer für verschiedene chemische Synthesen verwendet
5. Wirkmechanismus
Die terminale Alkin-Gruppe in Ölsäure-Alkin ermöglicht es ihr, an Click-Chemiereaktionen teilzunehmen und stabile Triazol-Verknüpfungen mit Aziden zu bilden. Dieser Mechanismus wird häufig verwendet, um Moleküle mit fluoreszierenden oder biotinylierten Markierungen zu kennzeichnen, was die Untersuchung ihres Stoffwechsels und ihrer biologischen Aktivität erleichtert . Die Verbindung kann auch durch ein mikrosomales Cytochrom-P-450-abhängiges System hydroxyliert werden, was ihre Nützlichkeit in der biochemischen Forschung weiter erweitert .
Ähnliche Verbindungen:
- Linolsäure-Alkin
- Stearinsäure-Alkin
- Palmitinsäure-Alkin
Vergleich: Ölsäure-Alkin ist aufgrund seiner einfach ungesättigten Natur einzigartig, die ein Gleichgewicht zwischen Reaktivität und Stabilität bietet. Im Gegensatz dazu ist Linolsäure-Alkin, das mehrfach ungesättigt ist, reaktiver, aber weniger stabil. Stearinsäure-Alkin und Palmitinsäure-Alkin, die gesättigt sind, sind stabiler, aber weniger reaktiv als Ölsäure-Alkin .
Wirkmechanismus
Target of Action
Oleic Acid Alkyne, also known as (Z)-octadec-9-en-17-ynoic acid, is a form of oleic acid with an ω-terminal alkyne . The primary targets of Oleic Acid Alkyne are the genes involved in fatty acid oxidation (FAO) and inflammation mediators .
Mode of Action
Oleic Acid Alkyne interacts with its targets by upregulating the expression of genes causing FAO through the deacetylation of PGC1α by PKA-dependent activation of the SIRT1-PGC1α complex . It also has the ability to regulate the expression of E-selectin and sICAM, which are inflammatory mediators .
Biochemical Pathways
The compound affects the biochemical pathways related to fatty acid oxidation and inflammation. It upregulates the expression of genes causing FAO, leading to increased fatty acid metabolism . It also regulates the expression of E-selectin and sICAM, thereby affecting the inflammatory response .
Pharmacokinetics
It is known that oleic acid can be hydroxylated by a microsomal cytochrome p-450-dependent system (ω-oah) This suggests that Oleic Acid Alkyne may also undergo similar metabolic processes
Result of Action
The action of Oleic Acid Alkyne results in increased fatty acid metabolism and regulation of inflammation. By upregulating the genes involved in FAO, it promotes the breakdown of fatty acids . By regulating the expression of E-selectin and sICAM, it can potentially reduce inflammation .
Biochemische Analyse
Biochemical Properties
Oleic Acid Alkyne participates in various biochemical reactions. The terminal alkyne group can be used in click chemistry linking reactions, tagging oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . It interacts with several enzymes, proteins, and other biomolecules, playing a vital role in the biosynthesis of alkyne-containing natural products .
Cellular Effects
Oleic Acid Alkyne has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce lipid droplet formation in bovine satellite cells .
Molecular Mechanism
At the molecular level, Oleic Acid Alkyne exerts its effects through several mechanisms. It is involved in the biosynthetic enzymes and pathways for alkyne formation . Furthermore, it participates in the regulation of molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .
Temporal Effects in Laboratory Settings
The effects of Oleic Acid Alkyne change over time in laboratory settings. It has been observed that the addition of oleic acid results in the formation of lipid droplets in bovine satellite cells, and the triglyceride content shows a dose-dependent relationship with the concentration of Oleic Acid Alkyne .
Dosage Effects in Animal Models
The effects of Oleic Acid Alkyne vary with different dosages in animal models. For instance, oleic acid-containing semisolid dosage forms have shown in vivo anti-inflammatory effect via glucocorticoid receptor in a UVB radiation-induced skin inflammation model .
Metabolic Pathways
Oleic Acid Alkyne is involved in several metabolic pathways. It upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .
Transport and Distribution
Oleic Acid Alkyne is transported and distributed within cells and tissues. The terminal alkyne group can be used in click chemistry linking reactions, which allows for the tagging of oleic acid with fluorescent or biotinylated labels for analysis of its transport and distribution .
Subcellular Localization
Current studies involve the use of alkyne fatty acids and click chemistry to label lipoproteins in bacterial cells , which could provide insights into the subcellular localization of Oleic Acid Alkyne.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ölsäure-Alkin kann durch Modifikation von Ölsäure synthetisiert werden. Dies kann durch eine Reihe von chemischen Reaktionen erreicht werden, einschließlich Halogenierung, gefolgt von Eliminierungsreaktionen .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Ölsäure-Alkin häufig die Verwendung fortschrittlicher katalytischer Prozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beginnt typischerweise mit der Halogenierung von Ölsäure unter Bildung eines Dihaloalkan-Zwischenprodukts, das anschließend einer doppelten Eliminierungsreaktion unterzogen wird, um die Alkin-Gruppe einzuführen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ölsäure-Alkin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Alkin-Gruppe kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Das Alkin kann reduziert werden, um Alkene oder Alkane zu bilden.
Substitution: Die terminale Alkin-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Ozon können als Oxidationsmittel verwendet werden.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natrium in flüssigem Ammoniak kann für die Reduktion verwendet werden.
Substitution: Natriumamid in flüssigem Ammoniak wird üblicherweise für nukleophile Substitution verwendet
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkene oder Alkane.
Substitution: Verschiedene substituierte Alkine
Vergleich Mit ähnlichen Verbindungen
- Linoleic Acid Alkyne
- Stearic Acid Alkyne
- Palmitic Acid Alkyne
Comparison: Oleic Acid Alkyne is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linoleic Acid Alkyne, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to Oleic Acid Alkyne .
Eigenschaften
IUPAC Name |
(Z)-octadec-9-en-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWNXWGQBCLLBN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)


![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B571339.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)
